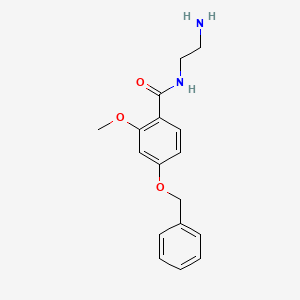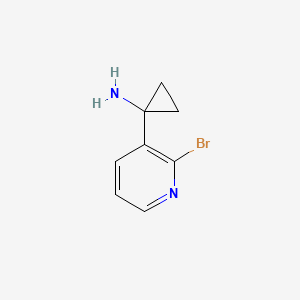![molecular formula C11H18O2 B12630657 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene CAS No. 918475-56-6](/img/structure/B12630657.png)
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene is a spiro compound characterized by a unique bicyclic structure containing oxygen atoms. Spiro compounds are known for their intriguing conformational and stereochemical properties, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring high efficiency and scalability.
化学反応の分析
Types of Reactions
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon centers, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying stereochemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A related spiro compound with similar structural features but lacking the dimethyl groups.
1,3-Dioxane-1,3-dithiane Spiranes: Compounds with both oxygen and sulfur atoms in the spiro unit, exhibiting different chemical properties.
Bis(1,3-oxathiane) Spiranes: Compounds with two oxathiane rings, showing unique stereochemical behavior.
Uniqueness
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of dimethyl groups enhances its stability and modifies its interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
918475-56-6 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-ene |
InChI |
InChI=1S/C11H18O2/c1-9-3-5-11(12-7-9)6-4-10(2)8-13-11/h7,10H,3-6,8H2,1-2H3 |
InChIキー |
QAKAXQTUEBJBQN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(CCC(=CO2)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)










![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)

